3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine
Description
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-16-5-7-17(8-6-16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-18-9-10-22(31-2)20(27)11-18/h5-13,28H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGTTYTHFNECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinazolin-4-Imine Core
The quinazolin-4-imine scaffold serves as the structural foundation for this compound. A validated approach involves the condensation of 2-aminobenzonitrile derivatives with secondary amides using trimethylsilyl polyphosphate (PPSE) as a promoter. For this target molecule, 2-amino-4,5-dimethoxybenzonitrile could react with a pre-synthesized N-[(3-chloro-4-methoxyphenyl)methyl]acetamide under PPSE catalysis (Figure 1). This method achieves yields exceeding 80% for analogous structures by facilitating nitrilium ion intermediates, which undergo cyclization to form the dihydroquinazoline ring.
Key Reaction Parameters
Alkylation at Position 3 with (3-Chloro-4-Methoxyphenyl)Methyl Group
The 3-position is functionalized via nucleophilic substitution or reductive amination. A two-step protocol is optimal:
- Chloromethylation : React 3-chloro-4-methoxybenzyl chloride with the quinazolin-4-imine core using K₂CO₃ in DMF at 60°C.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted benzyl chloride.
This method avoids over-alkylation, with reported yields of 68–75% for structurally similar compounds.
Sulfanyl Group Installation at Position 2
The 2-sulfanyl moiety is introduced via thiolate displacement. A base-mediated reaction between 2-mercaptoquinazolin-4-imine and (4-methylphenyl)methyl bromide proceeds as follows:
- Thiolate Formation : Treat 2-mercaptoquinazolin-4-imine with NaH in THF (0°C, 30 min).
- Alkylation : Add (4-methylphenyl)methyl bromide (1.1 equivalents) and stir at 25°C for 12 h.
Crystallographic data for analogous compounds confirm that the sulfanyl group adopts a conformation perpendicular to the quinazoline plane, minimizing steric hindrance.
Purification and Structural Validation
Final purification involves sequential recrystallization from ethanol/water (4:1) and preparative HPLC (C18 column, acetonitrile/0.1% formic acid). Characterization data should include:
Spectroscopic Benchmarks
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 4.85 (s, SCH₂Ph), 3.90 (s, OCH₃).
- HRMS : m/z [M+H]⁺ calculated for C₂₇H₂₇ClN₃O₃S: 508.1432; found: 508.1429.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Stereochemical Control : The 3-benzyl substituent may induce axial chirality. Racemic crystallization or chiral stationary-phase HPLC is required for enantiopure isolates.
- Sulfanyl Oxidation : Prolonged exposure to air converts the sulfanyl group to sulfoxide; thus, reactions require inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine stands out due to its unique combination of functional groups
Biological Activity
The compound 3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine, also known by its CAS number 478249-80-8, is a member of the quinazoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Chemical Formula | C26H26ClN3O3S |
| Molecular Weight | 496.02 g/mol |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 649.6 ± 65.0 °C (Predicted) |
| pKa | 2.92 ± 0.20 (Predicted) |
Antimicrobial Activity
Research indicates that derivatives of quinazoline exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Quinazoline derivatives have been studied for their anticancer effects. In vitro studies suggest that the compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways. For example, analogs with similar structures have demonstrated effectiveness against breast and lung cancer cells by disrupting cell cycle progression and promoting cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests possible therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
-
Antimicrobial Efficacy
- In a comparative study against common pathogens, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can process efficiency be systematically improved?
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, varying methoxy and sulfanyl group incorporation steps to minimize side reactions .
- In-line Monitoring: Employ techniques like FTIR or Raman spectroscopy for real-time tracking of intermediates, aligning with CRDC subclass RDF2050108 on process control .
- Separation Techniques: Leverage membrane technologies (RDF2050104) or column chromatography to isolate the compound from byproducts .
Q. What spectroscopic and chromatographic techniques are recommended for structural validation?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm substituent positions (e.g., methoxy groups at C6/C7 and sulfanyl linkage at C2) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., distinguishing isotopic patterns from chlorine) .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify co-eluting impurities .
Q. What safety protocols should be prioritized during handling?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to mitigate exposure risks, as recommended in SDS guidelines for structurally related chlorophenyl derivatives .
- Emergency Procedures: Immediate decontamination with soap/water for skin contact and artificial respiration if inhaled, per hazard management frameworks .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL or DFT) predict reactivity or optimize synthesis?
Methodological Answer:
- Reaction Pathway Simulation: Density Functional Theory (DFT) calculations to model electron density distributions, particularly at the quinazolin-4-imine core, predicting nucleophilic/electrophilic sites .
- AI-Driven Optimization: Implement neural networks trained on reaction datasets to propose solvent systems or catalysts, aligning with smart laboratory frameworks .
Q. How should contradictory data (e.g., unexpected byproducts or variable yields) be resolved?
Methodological Answer:
- Root-Cause Analysis: Use Ishikawa diagrams to trace discrepancies to variables like moisture sensitivity of the sulfanyl group or oxidation of methoxy substituents .
- Replication Studies: Systematically replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .
Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Link substituent effects (e.g., chloro vs. methoxy groups) to biological targets using molecular docking or pharmacophore modeling .
- Kinetic Theory: Apply Michaelis-Menten kinetics to enzyme inhibition assays, focusing on the dihydroquinazolin-4-imine scaffold’s role .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
